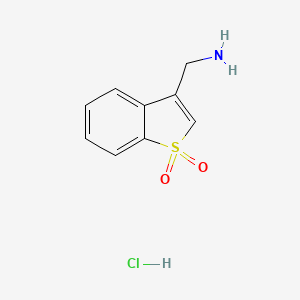

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride

描述

Its molecular formula is C₁₃H₁₆N₄O, with an MDL number MFCD19134447 . The aminomethyl side chain may facilitate interactions with biological targets, such as enzymes or receptors.

The benzothiophene scaffold is common in drug discovery due to its balance of rigidity and functionalizability .

属性

IUPAC Name |

(1,1-dioxo-1-benzothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHAJHGQHJGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride typically involves the construction of the benzothiophene-1,1-dione core followed by introduction of the aminomethyl group at the 3-position. The key steps include:

- Formation of the benzothiophene-1,1-dione skeleton via cyclization or ring closure reactions.

- Introduction of the aminomethyl substituent through substitution or rearrangement reactions.

- Conversion to the hydrochloride salt for isolation.

Palladium-Catalyzed Intramolecular Hydroarylation and Rearrangement

A notable preparation method employs palladium-catalyzed intramolecular hydroarylation of sulfonyl ynamines, which leads to regioselective and stereoselective formation of 3-amino-1-benzothiophene-1,1-diones. This approach was demonstrated by Bernar et al. (2020) and involves:

- Starting from arenesulfonyl ynamines with an electron-withdrawing group on the alkyne.

- Palladium(0) catalysis promotes cyclization to form the benzothiophene core.

- A subsequent photoinduced-sigmatropic rearrangement facilitates migration of the sulfonyl group, yielding the 3-aminobenzothiophene-1,1-dione derivatives.

This method achieves excellent yields and high regio- and stereoselectivity. The reaction is typically conducted under inert atmosphere (nitrogen), using dry solvents, and can be assisted by microwave irradiation to enhance reaction rates.

Substitution Reactions Using Aminomethylating Agents

Another common synthetic route involves substitution of a suitable precursor bearing a reactive leaving group at the 3-position with an aminomethylating reagent such as Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide). This introduces the aminomethyl group via nucleophilic substitution or Mannich-type reactions.

- The precursor benzothiophene-1,1-dione is first prepared or obtained.

- Treatment with Eschenmoser's salt under controlled conditions (mild base, appropriate solvent) leads to substitution at the 3-position.

- The product is then isolated and converted to the hydrochloride salt.

This method is favored for its simplicity and direct introduction of the aminomethyl group.

Reduction and Oxidation Steps

In some synthetic schemes, reduction or oxidation steps are employed to adjust the oxidation state of the benzothiophene ring or to introduce functional groups:

- Reduction of ketones or aldehydes to alcohols or amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Oxidation of sulfur atoms to sulfone (1,1-dione) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

These steps are carefully controlled to avoid over-reduction or degradation of the heterocyclic system.

Industrial Scale Synthesis Considerations

For industrial production, the synthesis is optimized for yield, purity, and scalability:

- Use of large-scale reactors with precise temperature and solvent control.

- Optimization of reaction time and catalyst loading.

- Purification by crystallization or preparative chromatography.

- Conversion to hydrochloride salt to improve stability and handling.

Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are often employed to enhance efficiency.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|

| Palladium-catalyzed hydroarylation | Pd(0) catalyst, sulfonyl ynamines | N2 atmosphere, dry solvent, microwave irradiation, moderate temp (~120°C) | Excellent regio- and stereoselectivity, high yield | Requires electron-withdrawing group on alkyne |

| Aminomethylation via substitution | Eschenmoser's salt, mild base | Room temp to mild heating, polar solvents | Moderate to high yield | Direct introduction of aminomethyl group |

| Reduction/Oxidation steps | LiAlH4, NaBH4 (reduction); KMnO4, CrO3 (oxidation) | Controlled temperature, inert atmosphere | High yield if carefully controlled | Used to adjust oxidation state of intermediate |

| Industrial scale synthesis | Pd catalysts, bases, solvents | Large-scale reactors, optimized temp & time | High yield and purity | Includes purification and salt formation |

Detailed Research Findings

- The palladium-catalyzed intramolecular hydroarylation method is highly regioselective due to the directing effect of the sulfonyl ynamine and the electron-withdrawing substituents on the alkyne, which stabilize the intermediate and favor cyclization at the desired position.

- Photoinduced rearrangement steps have been shown to facilitate the migration of sulfonyl groups, enabling the formation of the aminobenzothiophene core with minimal side products.

- Substitution reactions using Eschenmoser's salt provide a straightforward route to aminomethyl derivatives, but require careful control of reaction conditions to avoid side reactions such as overalkylation or decomposition.

- Industrial methods focus on scalability and reproducibility, often employing microwave-assisted synthesis to reduce reaction times and improve yields.

化学反应分析

Types of Reactions

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiophenes depending on the nucleophile used.

科学研究应用

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

相似化合物的比较

Structural Analogs and Their Key Features

Structural and Functional Differences

Core Heterocycle: Target Compound: Benzothiophene (fused benzene and thiophene rings) offers aromaticity and planar geometry, favoring interactions with hydrophobic pockets in proteins . Thietane Analog: Four-membered thietane ring introduces strain, which may enhance reactivity or reduce metabolic stability compared to larger rings .

Substituent Effects: The aminomethyl group in the target compound and the thietane analog provides a primary amine for hydrogen bonding or salt bridge formation. In contrast, the tetrahydrothiophene analog has a simpler 3-amino group, limiting its side-chain versatility .

Physicochemical Properties :

- The benzothiophene-based target likely has higher molecular weight and lipophilicity than the tetrahydrothiophene analog (MW 171.64 g/mol), impacting solubility and membrane permeability .

- The thietane analog’s smaller ring size may increase polarity due to sulfone group dominance, but strain could offset this advantage .

生物活性

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C9H10ClNO2S

- Molecular Weight : 221.7 g/mol

- CAS Number : 75496154

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that this compound may influence cellular signaling pathways by modulating receptor activity and enzyme functions.

Potential Targets:

- Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, affecting neurotransmitter release and neuronal activity.

Biological Activity

Research into the biological effects of this compound indicates several promising activities:

Antioxidant Activity

Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

There is evidence to suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide benefits in conditions such as Alzheimer's disease.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |

| Study 2 | Reported induction of apoptosis in breast cancer cell lines with IC50 values indicating effective concentration ranges. |

| Study 3 | Showed improvement in cognitive function in animal models of Alzheimer's disease following treatment with the compound. |

常见问题

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the benzothiophene ring). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate analysis (e.g., partial least squares regression) to link structural features to activity . Include negative controls (e.g., scaffold-only analogs) to isolate pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。